molecular formula C7H15NO B15323237 [(3-methyloxiran-2-yl)methyl](propyl)amine, Mixture of diastereomers

[(3-methyloxiran-2-yl)methyl](propyl)amine, Mixture of diastereomers

Cat. No.: B15323237
M. Wt: 129.20 g/mol
InChI Key: GLQVYGBNIHDQQE-UHFFFAOYSA-N
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Description

(3-methyloxiran-2-yl)methylamine, a mixture of diastereomers, is a chemical compound with the molecular formula C7H15NO. It is known for its unique structure, which includes an oxirane (epoxide) ring and an amine group. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyloxiran-2-yl)methylamine typically involves the reaction of an epoxide with an amine. One common method is the reaction of 3-methyloxirane with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (3-methyloxiran-2-yl)methylamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-methyloxiran-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane oxides, while reduction can produce diols. Substitution reactions can result in various amine derivatives.

Scientific Research Applications

(3-methyloxiran-2-yl)methylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-methyloxiran-2-yl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

(3-methyloxiran-2-yl)methylamine can be compared with other similar compounds, such as:

    (2-methyloxiran-2-yl)methylamine: This compound has a similar structure but lacks the propyl group, affecting its reactivity and applications.

    (3-methyloxiran-2-yl)methyl](ethyl)amine: The ethyl group in place of the propyl group results in different physical and chemical properties.

    (3-methyloxiran-2-yl)methyl](butyl)amine: The butyl group provides increased hydrophobicity and may alter the compound’s interactions in biological systems.

The uniqueness of (3-methyloxiran-2-yl)methylamine lies in its specific combination of the oxirane ring and propylamine moiety, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-[(3-methyloxiran-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C7H15NO/c1-3-4-8-5-7-6(2)9-7/h6-8H,3-5H2,1-2H3

InChI Key

GLQVYGBNIHDQQE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1C(O1)C

Origin of Product

United States

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